molecular formula C7H6N2O2S B2685040 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid CAS No. 1146290-43-8

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

Cat. No. B2685040
CAS RN: 1146290-43-8
M. Wt: 182.2
InChI Key: YZIHYCUXUAYKKQ-UHFFFAOYSA-N
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Description

“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 168.18 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, has been reported in the literature . The compounds were designed and synthesized, then characterized using 1H and 13C NMR .


Molecular Structure Analysis

The molecular structure of “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is represented by the linear formula C6H4N2O2S . The compound’s structure was confirmed using NMR spectroscopy .


Chemical Reactions Analysis

Thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, have been tested against the xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .


Physical And Chemical Properties Analysis

“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 168.18 .

Scientific Research Applications

Synthesis Approaches

A variety of methods have been developed for synthesizing compounds related to 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid. These methods include novel approaches to pyrrolo[2,1-b]thiazoles, where derivatives are prepared through a series of chemical reactions involving substituted acetonitriles, mercaptoacetic acid, and N-alkylation with phenacyl bromides (Tverdokhlebov et al., 2003). Another method involves the cycloaddition to pyrrolo[1,2-c]thiazoles, acting as a thiocarbonyl ylide in reactions with electron-deficient alkenes (Sutcliffe et al., 2000).

Novel Derivatives and Syntheses

Research has been conducted on deriving novel pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization, offering new structural varieties (Koolman et al., 2010). Intramolecular dipolar cycloaddition reactions have been utilized to synthesize chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers (Melo et al., 1999).

Antineoplastic Activities

Some derivatives, such as 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), have been synthesized and tested for growth inhibitory activity with leukemia cell lines, showing significant antineoplastic activity (Lalezari & Schwartz, 1988).

Application in Cocrystallization

The compound has also been investigated in the context of cocrystallization, where its derivatives form organic cocrystalline materials with dicarboxylic acids. These materials exhibit various supramolecular patterns, contributing to the field of crystal growth and design (Du et al., 2006).

Safety And Hazards

The safety information for “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIHYCUXUAYKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

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